molecular formula C16H19NO B1282080 3-[(Diphenylmethyl)amino]propan-1-ol CAS No. 164165-32-6

3-[(Diphenylmethyl)amino]propan-1-ol

Cat. No.: B1282080
CAS No.: 164165-32-6
M. Wt: 241.33 g/mol
InChI Key: ABWLGEWGKOXLRO-UHFFFAOYSA-N
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Description

3-[(Diphenylmethyl)amino]propan-1-ol is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . It is also known by its IUPAC name, 3-(benzhydrylamino)-1-propanol . This compound is characterized by the presence of a benzhydryl group attached to an amino group, which is further connected to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diphenylmethyl)amino]propan-1-ol typically involves the reaction of benzhydrylamine with an appropriate propanol derivative under controlled conditions . One common method includes the reaction of benzhydrylamine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(Diphenylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Diphenylmethyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Diphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The benzhydryl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Diphenylmethyl)amino]propan-1-ol is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(benzhydrylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-13-7-12-17-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWLGEWGKOXLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514202
Record name 3-[(Diphenylmethyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164165-32-6
Record name 3-[(Diphenylmethyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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